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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fadraciclib (formerly CYC065), a

selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), and its pronounced

effects on the expression of the critical oncoprotein MYC and the anti-apoptotic protein Myeloid

Cell Leukemia 1 (MCL1). Fadraciclib's mechanism of action positions it as a promising

therapeutic agent in cancers dependent on these key survival and proliferation pathways.

Core Mechanism of Action: Transcriptional
Regulation
Fadraciclib exerts its primary influence on MYC and MCL1 through the potent inhibition of

CDK9.[1][2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-

TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II).

[4][5] This phosphorylation event is essential for the transition from transcription initiation to

productive elongation.

By inhibiting CDK9, Fadraciclib prevents the phosphorylation of RNA Pol II, leading to a stall in

transcriptional elongation.[1][2][4] This has a particularly significant impact on genes with short-

lived messenger RNA (mRNA) and protein products, such as MYC and MCL1.[1][2] The rapid

turnover of these transcripts makes their expression levels highly sensitive to disruptions in

transcriptional processes. Consequently, Fadraciclib treatment leads to a rapid and sustained

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1671856?utm_src=pdf-interest
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://discovery.dundee.ac.uk/files/51985795/pone.0234103.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0234103
https://pmc.ncbi.nlm.nih.gov/articles/PMC7347136/
https://pubmed.ncbi.nlm.nih.gov/32645016/
https://ouci.dntb.gov.ua/en/works/lDvLkwZ7/
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://discovery.dundee.ac.uk/files/51985795/pone.0234103.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0234103
https://pubmed.ncbi.nlm.nih.gov/32645016/
https://discovery.dundee.ac.uk/files/51985795/pone.0234103.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0234103
https://www.benchchem.com/product/b1671856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


decrease in both MYC and MCL1 protein levels, ultimately inducing apoptosis in cancer cells

that are dependent on these proteins for survival.[1][2][6]

The dual inhibition of CDK2 by Fadraciclib also contributes to its anti-cancer activity. CDK2 is

a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[1] Furthermore,

CDK2 has been shown to phosphorylate and stabilize MCL1, suggesting that Fadraciclib's

inhibition of CDK2 can further promote the downregulation of MCL1.[1]
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Fadraciclib's mechanism of action on MYC and MCL1.
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Quantitative Data on Fadraciclib's Effects
The following tables summarize the quantitative data from preclinical and clinical studies,

demonstrating the potent effects of Fadraciclib on CDK inhibition and the subsequent

reduction of MYC and MCL1.

Table 1: In Vitro CDK Inhibitory Activity of Fadraciclib
Target IC50 (nM)

CDK2 5

CDK9 26

Source: Data extracted from a phase 1/2 clinical trial publication.[7]

Table 2: Preclinical Effects of Fadraciclib on Protein
Expression in Cancer Cell Lines

Cell Line
Cancer
Type

Treatment
Time
(hours)

Effect on
MCL1

Effect on
MYC

Colo205 Colon Cancer Fadraciclib 3 Rapid Loss -

Various
Breast

Cancer
Fadraciclib 4-8

Clear

Reduction

Clear

Reduction

Kasumi-1 AML
0.5-1.0 µM

Fadraciclib
1

Strong

Suppression
-

MOLM-13 AML
1 µM

Fadraciclib
4 - -

MV4-11 AML
1 µM

Fadraciclib
4 - -

OCI-AML3 AML
1 µM

Fadraciclib
4 - -

Source: Data compiled from preclinical studies.[1][2][8]
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Table 3: Clinical Pharmacodynamic Effects of
Fadraciclib

Patient Samples Analysis Result

Advanced Solid

Tumors/Lymphoma
mRNA sequencing

Suppression of MYC and

MCL1 gene expression

Source: Preliminary data from a phase 1/2 clinical trial.[7]

Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of

Fadraciclib's impact on MYC and MCL1 expression.

Western Blotting for Protein Expression Analysis
Objective: To determine the levels of MYC, MCL1, and other relevant proteins in cancer cells

following treatment with Fadraciclib.

Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated

with Fadraciclib at various concentrations and for different time points. A vehicle control

(e.g., DMSO) is run in parallel.

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration in the cell lysates is determined using

a bicinchoninic acid (BCA) protein assay.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The

membrane is then incubated with primary antibodies specific for MYC, MCL1,
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phosphorylated RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight

at 4°C.

Detection: After washing with TBST, the membrane is incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The

protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis

software and normalized to the loading control to determine the relative protein expression

levels.
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Workflow for Western Blotting analysis.
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Cell Viability and Apoptosis Assays
Objective: To assess the impact of Fadraciclib on cancer cell viability and the induction of

apoptosis.

Resazurin Reduction Assay (Viability):

Cells are seeded in 96-well plates and treated with a range of Fadraciclib concentrations.

After the desired incubation period (e.g., 72 hours), resazurin solution is added to each

well.

The plates are incubated for a further 2-4 hours.

The fluorescence of the reduced product, resorufin, is measured using a plate reader. The

signal is proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

Cells are treated with Fadraciclib as described above.

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

FITC-conjugated Annexin V and PI are added to the cell suspension.

After incubation in the dark, the cells are analyzed by flow cytometry.

Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered

necrotic or late apoptotic.

Conclusion
Fadraciclib has demonstrated a clear and potent mechanism of action involving the dual

inhibition of CDK2 and CDK9, leading to the significant downregulation of MYC and MCL1

expression. This activity translates to the induction of apoptosis in various cancer models,

particularly those reliant on these oncogenic and pro-survival pathways. The quantitative data

and experimental protocols outlined in this guide provide a solid foundation for further research
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and development of Fadraciclib as a targeted cancer therapeutic. The ongoing clinical trials

will be crucial in further elucidating its efficacy and safety profile in patients.[9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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